molecular formula C19H22BrNO6 B3504991 dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B3504991
M. Wt: 440.3 g/mol
InChI Key: KYFAMQLKNNKOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as BR-DHP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BR-DHP is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the biosynthesis of pyrimidine nucleotides.

Scientific Research Applications

Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including cancer research, immunology, and infectious diseases. DHODH is a promising target for cancer therapy, as it is upregulated in many cancer cells and plays a critical role in their proliferation. dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
In addition, dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its immunomodulatory effects. DHODH is involved in the differentiation and activation of T cells, and its inhibition by dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to suppress T cell proliferation and cytokine production. Furthermore, dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown promising results in the treatment of infectious diseases, including malaria and leishmaniasis.

Mechanism of Action

Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate inhibits DHODH, which is an essential enzyme in the de novo biosynthesis of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is a crucial step in the biosynthesis of pyrimidine nucleotides. dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate binds to the active site of DHODH and prevents the oxidation of dihydroorotate, leading to a depletion of pyrimidine nucleotides and inhibition of cell proliferation.
Biochemical and Physiological Effects:
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have several biochemical and physiological effects. Inhibition of DHODH by dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate leads to a decrease in the levels of pyrimidine nucleotides, which are essential components of DNA and RNA. This depletion of pyrimidine nucleotides leads to a decrease in cell proliferation and ultimately cell death.

Advantages and Limitations for Lab Experiments

Dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its potency and selectivity for DHODH. dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have nanomolar potency against DHODH, making it a useful tool for studying the role of DHODH in various biological processes. However, the complex synthesis of dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its limited solubility in aqueous solutions can be a limitation for lab experiments.

Future Directions

There are several future directions for the study of dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One potential application is in the treatment of autoimmune diseases, as DHODH is involved in the activation of T cells. In addition, dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown promising results in the treatment of infectious diseases, and further studies are needed to explore its potential as an antiviral and antibacterial agent. Furthermore, the development of more efficient synthesis methods and analogs of dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate could lead to the discovery of more potent and selective inhibitors of DHODH.

properties

IUPAC Name

dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO6/c1-5-26-15-8-11(7-14(20)17(15)27-6-2)16-12(18(22)24-3)9-21-10-13(16)19(23)25-4/h7-10,16,21H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFAMQLKNNKOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=CNC=C2C(=O)OC)C(=O)OC)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 3
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Reactant of Route 6
dimethyl 4-(3-bromo-4,5-diethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.